N,N'-hexane-1,6-diylbis(3,5-dimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is characterized by its high thermal stability and non-discoloring properties, making it an essential additive in the production of materials that require long-term durability and resistance to oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) typically involves the reaction of hexane-1,6-diamine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) follows a similar synthetic route but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Mechanism of Action
The primary mechanism of action of N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) is its ability to scavenge free radicals and prevent oxidative degradation. The compound interacts with free radicals, neutralizing them and thereby protecting the material from oxidative damage. This antioxidant activity is attributed to the presence of methoxy groups and the amide linkage, which facilitate the stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
N,N’-hexane-1,6-diylbis(3,5-di-tert-butyl-4-hydroxybenzamide):
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in similar applications.
Uniqueness
N,N’-hexane-1,6-diylbis(3,5-dimethoxybenzamide) is unique due to its specific methoxy substitution pattern, which provides distinct antioxidant properties compared to other similar compounds. Its high thermal stability and non-discoloring nature make it particularly valuable in applications where long-term material stability is crucial .
Properties
Molecular Formula |
C24H32N2O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[6-[(3,5-dimethoxybenzoyl)amino]hexyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H32N2O6/c1-29-19-11-17(12-20(15-19)30-2)23(27)25-9-7-5-6-8-10-26-24(28)18-13-21(31-3)16-22(14-18)32-4/h11-16H,5-10H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
MJFUPZSARROHGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.